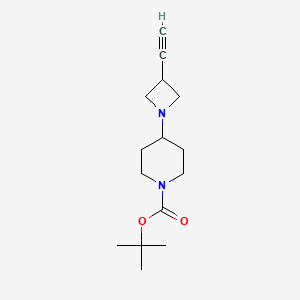
tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring, an azetidine ring, and an ethynyl group. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
The synthesis of tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Ethynyl Group: The ethynyl group is attached using a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.
Protection of Functional Groups: Throughout the synthesis, various functional groups are protected and deprotected as needed to ensure the desired product is obtained.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the ethynyl group to an ethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, strong acids or bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine and azetidine rings can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
tert-Butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Similar structure but lacks the ethynyl group, leading to different chemical and biological properties.
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of an azetidine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the piperidine, azetidine, and ethynyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H24N2O2 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-ethynylazetidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-5-12-10-17(11-12)13-6-8-16(9-7-13)14(18)19-15(2,3)4/h1,12-13H,6-11H2,2-4H3 |
InChI 键 |
PYCUQPCBBCAYMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)

![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)

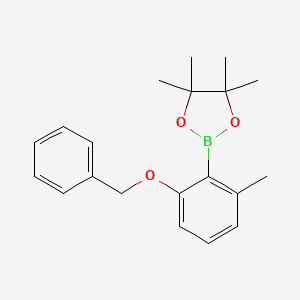
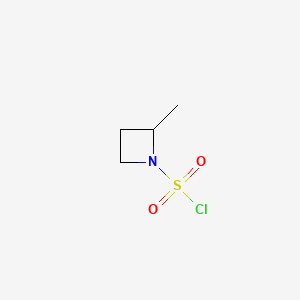
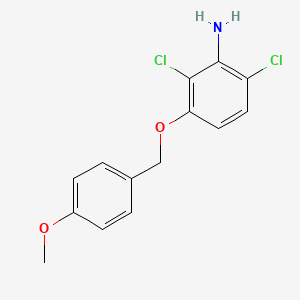

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
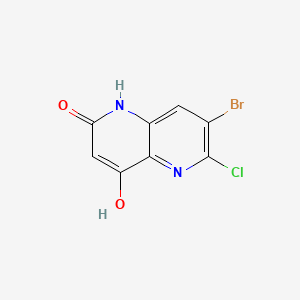
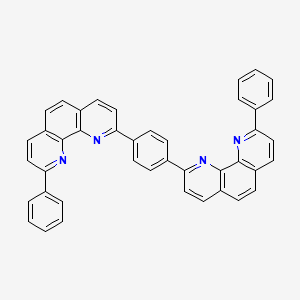

![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
